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Compound of Interest

Compound Name: Nndav

Cat. No.: B1203796 Get Quote

A Note on Terminology: The following guide pertains to N,N-Dimethyltryptamine, commonly

known as DMT. It is assumed that "Nndav" was a typographical error. DMT is an investigational

compound, and its application in a therapeutic context is still under research. The information

provided is for research and informational purposes only.

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with DMT.

Frequently Asked Questions (FAQs)
Q1: What is the typical duration of action for DMT, and what factors influence it?

The duration of DMT's effects is highly dependent on the route of administration. When inhaled

or administered intravenously, the effects have a rapid onset (within 2 minutes) and are short-

lived, typically lasting 5 to 15 minutes.[1][2] This rapid onset and offset have led to it being

referred to as a "businessman's trip".[1] When taken orally, DMT is not active on its own

because it is rapidly broken down by the enzyme monoamine oxidase (MAO).[1][3][4] However,

when combined with a monoamine oxidase inhibitor (MAOI), as in the traditional Amazonian

brew Ayahuasca, the effects can last for three hours or more.[1]

Q2: How can the duration of DMT's effects be extended for experimental purposes?

To achieve a more stable and prolonged experience for research, intravenous (IV) infusion

methods are being explored.[4][5][6] A bolus injection followed by a constant-rate infusion can
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extend the subjective effects.[1] Clinical trials are investigating various IV administration

schedules to maintain a stable psychedelic experience, which can be quickly terminated if

necessary by stopping the infusion.[5][6]

Q3: Is there evidence of tolerance development with repeated DMT administration?

Unlike other classic psychedelics, current research suggests that tolerance to the psychological

effects of DMT does not develop with repeated use.[1] Studies have shown that multiple

administrations in close succession do not diminish the subjective experience.[1] However,

some physiological responses, such as heart rate, may show diminished effects with repeated

dosing.[1]

Q4: What are the key considerations for determining the optimal dose of DMT in a research

setting?

The optimal dose of DMT is dependent on the route of administration and the research

objectives. Doses are typically lower for intravenous administration compared to inhalation. It is

crucial to use accurate scales for measurement, as slight variations can significantly alter the

intensity of the experience.[7] Clinical trials have used a range of doses, and dose-escalation

studies are being conducted to determine safety, tolerability, and dose-response relationships.

[5][8]

Data Summary Tables
Table 1: Pharmacokinetic Properties of Intravenous DMT

Parameter Value Source

Time to Peak Plasma

Concentration
~2 minutes (bolus) [3]

Elimination Half-Life 9-12 minutes [3][8]

Primary Metabolizing Enzyme
Monoamine Oxidase-A (MAO-

A)
[3]

Secondary Metabolizing

Enzymes
CYP2D6, CYP2C19 [3][8]
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Table 2: Dosing Ranges by Route of Administration (for research purposes)

Route of
Administration

Typical Dose
Range

Onset of
Effects

Duration of
Effects

Source

Intravenous (IV)

Bolus
0.05 - 0.4 mg/kg < 2 minutes < 30 minutes [2]

Intravenous (IV)

Infusion

0.6 - 1.8

mg/minute
Rapid

Controlled by

infusion rate
[1][6]

Inhalation

(Vaporized)
20 - 60 mg < 2 minutes 5 - 15 minutes [2][7]

Oral (with MAOI)

30 mg DMT with

120 mg harmine

(example)

Slower > 3 hours [1]

Experimental Protocols & Methodologies
Protocol: Intravenous Infusion for Prolonged DMT Exposure

This protocol is a generalized example based on methodologies from ongoing clinical trials and

is intended for informational purposes only.

Participant Screening: Ensure participants are medically and psychologically suitable.

Exclude individuals with a history of psychosis or severe cardiovascular conditions.

Preparation: Participants should be in a controlled and comfortable setting. Establish

intravenous access.

Dosing Regimen:

Bolus (Optional): An initial higher dose may be administered to rapidly achieve the desired

plasma concentration.

Infusion: Follow with a continuous infusion at a predetermined rate to maintain a stable

psychedelic experience. The infusion rate can be adjusted based on the participant's

response and experimental goals.
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Monitoring: Continuously monitor vital signs (heart rate, blood pressure) and subjective

effects throughout the infusion.

Termination: The infusion can be stopped at any time to rapidly terminate the psychedelic

effects.

Integration: Allow for a period of rest and psychological support following the experiment to

help the participant process the experience.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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